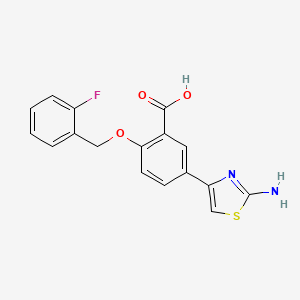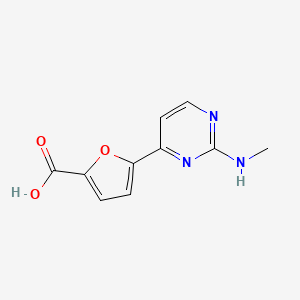
5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid is a heterocyclic compound that combines a pyrimidine ring with a furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-methylaminopyrimidine with furan-2-carboxylic acid under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activity . The compound’s ability to interact with nucleic acids and proteins also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carbonsäure: Diese Verbindung ist aufgrund ihres spezifischen Substitutionsschemas und des Vorhandenseins sowohl eines Furan- als auch eines Pyrimidinrings einzigartig.
2-Furanilide: Diese Verbindungen enthalten einen Furanring, der an Position 2 mit einer Anilidgruppe substituiert ist, und weisen einige strukturelle Ähnlichkeiten mit 5-(2-
Eigenschaften
Molekularformel |
C10H9N3O3 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
5-[2-(methylamino)pyrimidin-4-yl]furan-2-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c1-11-10-12-5-4-6(13-10)7-2-3-8(16-7)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13) |
InChI-Schlüssel |
HAFRCFNKLKOMNA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=CC(=N1)C2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


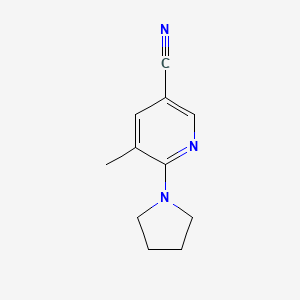
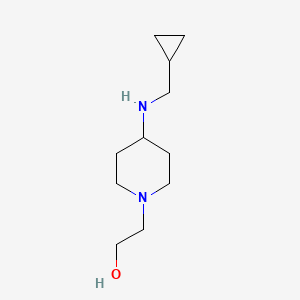



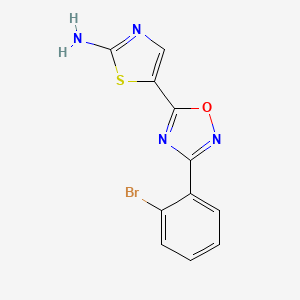
![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)


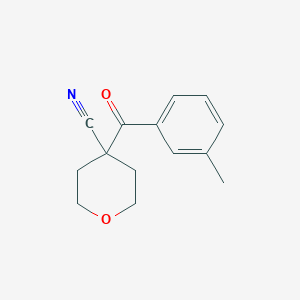
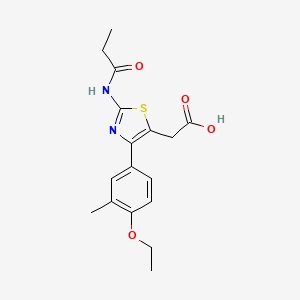
![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)
